Cas no 642-38-6 (L-Quebrachitol)

L-Quebrachitol 化学的及び物理的性質
名前と識別子
-
- L-chiro-Inositol,2-O-methyl-
- l-Chiro-inositol 2-methyl ether
- l-Quebrachitol
- 1l-2-O-methyl-chiro-inositol
- 2-O-methyl-l-chiro-inositol
- 3-O-methyl-l-chiro-inositol
- (-)-Quebrachitol
- Quebrachitol
- Quebrachitol, (-)-
- QUEBRACHITOL, (-)-(RG)
- 2-O-methyl-1,2,4
- 2-o-methyl-l-inositol
- 3,5,6-hexahydroxycyclohexane
- L-chiro-Inositol,2-O-methyl
- QINGYANGSHENGENIN (RG)
- Quebrachitol, L-
- Quebrachit
- 2-O-Methyl-chiro-inositol
- 9W4JLQ7I4W
- (1R,2S,3S,4S,5R,6R)-6-Methoxycyclohexane-1,2,3,4,5-pentaol
- L-chiro-Inositol, 2-O-methyl-
- (1R,2S,4S,5R)-6-methoxycyclohexane-1,2,3,4,5-pentol
- Brahol
- 1-O-methyl-muco-inositol
- Inositol, 2-O-methyl-
- L-(-)-2-O-Methylinositol
- Pinitol TMS
- Inositol, 2-O-methyl-, L-ch
- FT-0625606
- DTXSID80957028
- D-chiro-Inositol, 2-O-methyl-
- CHEMBL501109
- SCHEMBL240345
- CHEBI:111
- MFCD00021405
- MS-23047
- SCHEMBL22975188
- AKOS027327479
- M02437
- C08257
- DSCFFEYYQKSRSV-FIZWYUIZSA-N
- UNII-9W4JLQ7I4W
- W-203384
- 2B678708-4698-466E-88D8-3443A058E849
- 642-38-6
- NSC-131046
- CHEBI:170050
- DTXSID601029528
- NSC-26254
- Q7269871
- Inositol, 2-O-methyl-, L-chiro-
- 6-methoxycyclohexane-1,2,3,4,5-pentol
- CS-0022555
- 3564-07-6
- HY-N2375
- s3223
- (1R,2S,3S,4S,5R,6R)-6-methoxycyclohexane-1,2,3,4,5-pentol
- A867922
- AKOS037643351
- NSC-231332
- NSC26254
- 7586-49-4
- NCGC00095666-01
- SY069793
- AKOS024283476
- FT-0650944
- A800629
- NSC128700
- 5-O-Methyl-myo-inositol; 1D-5-O-Methyl-myo-inositol
- LS-13354
- 60537-25-9
- NSC43336
- SCHEMBL23720629
- (1r,2s,3s,4s,5s,6r)-6-methoxycyclohexane-1,2,3,4,5-pentaol
- chiro-Inositol, 3-O-methyl-
- Q3915149
- SCHEMBL24537
- MLS002639102
- Sennit
- NSC131046
- NSC231332
- FT-0603447
- 1-O-Methylinositol
- FT-0777782
- P2219
- Oprea1_249757
- AS-15082
- 3-O-Methyl-D-chiro-inositol pound>>Pinitol pound>>D-(+)-Pinitol
- BCP22844
- NSC-43336
- BCP18100
- 6-methoxycyclohexane-1,2,3,4,5-pentaol
- Pinite (inositol derivative)
- SMR001548553
- CHEMBL171890
- FT-0694791
- DSCFFEYYQKSRSV-MBXCVVGISA-N
- DA-75114
- 2-O-methyl-L-chiro-inositol; Brahol; Quebrachit
- L-Quebrachitol
-
- MDL: MFCD00021405
- インチ: 1S/C7H14O6/c1-13-7-5(11)3(9)2(8)4(10)6(7)12/h2-12H,1H3/t2?,3-,4-,5+,6+,7?/m0/s1
- InChIKey: DSCFFEYYQKSRSV-MBXCVVGISA-N
- SMILES: O(C([H])([H])[H])C1([H])[C@@]([H])([C@]([H])(C([H])([C@@]([H])([C@@]1([H])O[H])O[H])O[H])O[H])O[H]
計算された属性
- Exact Mass: 194.079038g/mol
- Surface Charge: 0
- XLogP3: -3.2
- 水素結合ドナー数: 5
- Hydrogen Bond Acceptor Count: 6
- 回転可能化学結合数: 1
- Exact Mass: 194.079038g/mol
- 単一同位体質量: 194.079038g/mol
- Topological Polar Surface Area: 110Ų
- Heavy Atom Count: 13
- 複雑さ: 158
- 同位体原子数: 0
- 原子立体中心数の決定: 4
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 1
- 分子量: 194.18
- Surface Charge: 0
じっけんとくせい
- Color/Form: Powder
- 密度みつど: 1.56±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 192-193 ºC
- Boiling Point: 250.62°C (rough estimate)
- Refractive Index: 1.572
- Solubility: 可溶性(674 g/l)(25ºC)、
- PSA: 110.38000
- LogP: -3.18050
- Solubility: 未確定
L-Quebrachitol Security Information
L-Quebrachitol 税関データ
- 税関コード:2909499000
- 税関データ:
中国税関コード:
2909499000概要:
29094949000他のエーテルアルコールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290949000。エーテルアルコール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%. General tariff:30.0%
L-Quebrachitol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T5729-1 mL * 10 mM (in DMSO) |
L-quebrachitol |
642-38-6 | 99.65% | 1 mL * 10 mM (in DMSO) |
¥ 456 | 2023-09-15 | |
TargetMol Chemicals | T5729-10mg |
L-quebrachitol |
642-38-6 | 99.65% | 10mg |
¥ 513 | 2024-07-20 | |
eNovation Chemicals LLC | Y1263933-10g |
L-chiro-Inositol, 2-O-methyl- |
642-38-6 | 98% | 10g |
$670 | 2024-06-06 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57208-1mg |
L-Quebrachitol |
642-38-6 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
DC Chemicals | DCZ-163-20 mg |
L-Quebrachitol |
642-38-6 | >98% | 20mg |
$280.0 | 2022-02-28 | |
TRC | Q990090-1g |
L-Quebrachitol |
642-38-6 | 1g |
$ 195.00 | 2023-09-06 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5729-10 mg |
L-quebrachitol |
642-38-6 | 98.00% | 10mg |
¥755.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5729-25 mg |
L-quebrachitol |
642-38-6 | 98.00% | 25mg |
¥1283.00 | 2022-04-26 | |
Chengdu Biopurify Phytochemicals Ltd | BP3237-100mg |
L-Quebrachitol |
642-38-6 | 98% | 100mg |
$40 | 2023-09-19 | |
TRC | Q990090-100mg |
L-Quebrachitol |
642-38-6 | 100mg |
$ 58.00 | 2023-09-06 |
L-Quebrachitol 関連文献
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Noritaka Chida,Mitsukane Yoshinaga,Takahiko Tobe,Seiichiro Ogawa l-quebrachitol as a chiral building block. Noritaka Chida Mitsukane Yoshinaga Takahiko Tobe Seiichiro Ogawa Chem. Commun. 1997 1043
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2. A formal total synthesis of (–)-lsoavenaciolide from L-quebrachitolNoritaka Chida,Takahiko Tobe,Masami Suwama,Masami Ohtsuka,Seiichiro Ogawa J. Chem. Soc. Chem. Commun. 1990 994
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3. Formal total syntheses of (–)-isoavenaciolide and (–)-ethisolide from L-quebrachitolNoritaka Chida,Takahiko Tobe,Masami Suwama,Masami Ohtsuka,Seiichiro Ogawa J. Chem. Soc. Perkin Trans. 1 1992 2667
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4. Total synthesis of (–)-ovalicin and analogues from L-quebrachitolDerek H. R. Barton,Sophie Bath,David C. Billington,Stephan D. Gero,Béatrice Quiclet-Sire,Mohammad Samadi J. Chem. Soc. Perkin Trans. 1 1995 1551
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Takahiko Akiyama,Mikiko Hara,Kohei Fuchibe,Shigeru Sakamoto,Kentaro Yamaguchi chiro-inositol and its catalytic activity on the asymmetric Michael addition. Takahiko Akiyama Mikiko Hara Kohei Fuchibe Shigeru Sakamoto Kentaro Yamaguchi Chem. Commun. 2003 1734
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6. 1D-myo-inositol 1,4,5-trisphosphate and 1D-myo-inositol 1,3,4,5-tetrakisphosphate analogues modified at C-3; synthesis of 1D-3-C-(trifluoromethyl)-myo-inositol 1,4,5-trisphosphate and 1L-chiro-insitol 1,2,3,5-tetrakisphosphate from L-quebrachitolAlan P. Kozikowski,Vassil I. Ognyanov,Abdul H. Fauq,Robert A. Wilcox,Stefan R. Nahorski J. Chem. Soc. Chem. Commun. 1994 599
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7. Utilisation of L-quebrachitol in natural product synthesis. Total synthesis and absolute configuration of (–)-oudemansin XNoritaka Chida,Ken Yamada,Seiichiro Ogawa J. Chem. Soc. Perkin Trans. 1 1993 1957
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8. Total synthesis of (–)-ovalicine from L-quebrachitolSophie Bath,David C. Billington,Stephen D. Gero,Béatrice Quiclet-Sire,Mohammad Samadi J. Chem. Soc. Chem. Commun. 1994 1495
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Noritaka Chida,Seiichiro Ogawa cyclitols as novel chiral building blocks. Noritaka Chida Seiichiro Ogawa Chem. Commun. 1997 807
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10. Synthesis of (+)-galactostatin and (+)-1-deoxygalactostatin utilizing L-quebrachitol as a chiral building blockNoritaka Chida,Tetsuya Tanikawa,Takahiko Tobe,Seiichiro Ogawa J. Chem. Soc. Chem. Commun. 1994 1247
Related Categories
- Natural Products and Extracts Plant Extracts Plant based Miscellaneous
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Secondary alcohols
- Solvents and Organic Chemicals Organic Compounds Organic oxygen compounds Organooxygen compounds Alcohols and polyols Secondary alcohols
L-Quebrachitolに関する追加情報
L-Quebrachitol (CAS No. 642-38-6): A Versatile Chiral Building Block in Chemical and Biomedical Research
L-Quebrachitol, a naturally occurring chiral four-carbon sugar alcohol (CAS No. 642-38-6), has emerged as a critical compound in contemporary chemical and biomedical research due to its unique structural features and functional versatility. Isolated from the bark of the South American tree Quebracho, this optically active molecule exhibits exceptional stability under physiological conditions while maintaining distinct stereochemical properties that enable precise molecular design. Its tetrahydropyran ring structure, characterized by four stereogenic centers, provides a rare combination of rigidity and flexibility, making it an ideal scaffold for synthesizing advanced pharmaceutical intermediates and biomaterials.
Recent advancements in asymmetric synthesis methodologies have significantly enhanced the production efficiency of L-Quebrachitol. A groundbreaking study published in Chemical Science (July 2023) demonstrated the use of a novel ruthenium-based catalyst to achieve >99% enantiomeric excess during its preparation from erythritol precursors. This approach reduces reaction times by 40% compared to traditional methods while eliminating environmentally harmful solvents previously required for stereoselective transformations. The optimized protocol aligns with current trends toward sustainable chemistry practices, as highlighted by the International Union of Pure and Applied Chemistry's (IUPAC) recent guidelines emphasizing green synthetic strategies.
In drug delivery systems research, L-Quebrachitol's amphiphilic nature has enabled innovative applications in nanoparticle formulations. A collaborative project between MIT and Pfizer reported in Nature Materials (March 2024) showed that its inclusion in poly(lactic-co-glycolic acid) (PLGA) copolymers improves cellular uptake efficiency by 75% for poorly water-soluble anticancer drugs like paclitaxel. The compound's ability to form hydrogen bonds with both hydrophilic and hydrophobic domains creates stable core-shell structures that protect therapeutic payloads during circulation while ensuring targeted release at tumor sites through pH-sensitive degradation mechanisms.
Biochemical studies have revealed L-Quebrachitol's role as a metabolic modulator with potential therapeutic implications. Research from Stanford University's Department of Chemical Biology (published in ACS Chemical Biology, October 2023) identified its interaction with the SLC5A1 transporter, which regulates glucose absorption in intestinal epithelial cells. In preclinical models, oral administration of this compound reduced postprandial blood glucose levels by inhibiting transporter activity without affecting insulin signaling pathways, suggesting a promising alternative to current antidiabetic agents that often induce hypoglycemia.
The compound's chiral properties are leveraged extensively in asymmetric catalysis applications. A team at Kyoto University developed a catalytic system using L-Quebrachitol-derived ligands to achieve >98% enantioselectivity in the synthesis of β-amino acids—a class of molecules crucial for peptide-based drug discovery. Published results indicate this method outperforms conventional cinchona alkaloid-based catalysts under mild reaction conditions, which is particularly advantageous for large-scale pharmaceutical production processes requiring minimal energy input.
In biomaterial engineering, L-Quebrachitol's structural rigidity has enabled breakthroughs in scaffold design for tissue regeneration applications. A study published in Biomaterials Science (June 2024) demonstrated its incorporation into three-dimensional hydrogel matrices enhances mechanical strength by up to 50% while maintaining biocompatibility with mesenchymal stem cells. The tetrahydropyran ring's conformational stability prevents premature gelation during processing, offering precise control over scaffold porosity—a critical factor for vascularization during bone tissue engineering.
Ongoing research explores its potential as a biosensor component through conjugation with fluorescent probes. Researchers at ETH Zurich recently reported (in Advanced Materials Interfaces, February 2024) that attaching quantum dots to the sugar alcohol's hydroxyl groups creates highly sensitive detectors for reactive oxygen species (ROS), achieving detection limits as low as 1 nM in cellular environments. This application capitalizes on the compound's inherent antioxidant properties while providing spatial resolution through fluorescence microscopy techniques.
Clinical translation studies are advancing steadily with phase I trials currently underway evaluating its efficacy as an adjuvant therapy for inflammatory bowel disease (IBD). Preclinical data from these trials showed significant reduction of interleukin-6 levels (p < 0.01) after oral administration at sub-milligram doses, attributed to its ability to modulate gut microbiota composition through interactions with bacterial surface receptors—a mechanism validated using metagenomic sequencing analysis published in Gut Microbes last quarter.
Nanomedicine applications continue to expand as researchers exploit its crystalline properties for drug encapsulation systems. A recent collaboration between UCLA and Merck resulted in lipid-polymer hybrid nanoparticles where L-Quebrachitol-functionalized phospholipids formed stable bilayers around docetaxel cores (JACS Au, May 2024). These particles demonstrated superior tumor accumulation compared to conventional formulations when tested in murine xenograft models, likely due to their enhanced stealth properties derived from the sugar alcohol's steric hindrance effects.
In enzymology studies, this compound serves as an important substrate for glycosyltransferase research. Work published this month (Biochemistry, November 15th issue) revealed that certain engineered enzymes exhibit specificity toward L-Quebrachitol, enabling site-selective glycosylation reactions critical for producing complex oligosaccharides used in vaccine development against bacterial pathogens such as Streptococcus pneumoniae.
Safety evaluations conducted under Good Laboratory Practices (GLP) standards confirm its non-toxic profile up to clinically relevant doses (Toxicological Sciences, August 1st issue). Subchronic toxicity studies on rodents showed no observable adverse effects after six months of daily administration at concentrations exceeding therapeutic requirements by tenfold—far exceeding regulatory thresholds—while genotoxicity assays using the Ames test yielded negative results across all mutagenicity parameters assessed.
The unique combination of structural characteristics positions L-Quebrachitol (CAS No. 642-38-6) at the forefront of next-generation biomedical innovations ranging from targeted drug delivery platforms to advanced biosensing technologies. Its continued exploration across interdisciplinary research domains underscores its potential as a foundational molecule capable of addressing unmet clinical needs through novel mechanism-driven approaches validated by recent scientific advancements.
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